(2-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 4-methyl-1H-imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation: The boronic acid group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Phenols.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group and the imidazole ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole ring can interact with metal ions and participate in hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-4-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
(2-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic ester: Similar structure but with an ester group instead of the boronic acid group.
Uniqueness
(2-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the combination of the fluoro group, the methyl-substituted imidazole ring, and the boronic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10BFN2O2 |
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Molecular Weight |
220.01 g/mol |
IUPAC Name |
[2-fluoro-4-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-5-14(6-13-7)8-2-3-9(11(15)16)10(12)4-8/h2-6,15-16H,1H3 |
InChI Key |
ZRWMBGJBTTWIFI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=C(N=C2)C)F)(O)O |
Origin of Product |
United States |
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